molecular formula C18H16N2O3 B575989 N-((4-Methyl-5-oxo-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)benzamide CAS No. 170384-39-1

N-((4-Methyl-5-oxo-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)benzamide

Cat. No.: B575989
CAS No.: 170384-39-1
M. Wt: 308.337
InChI Key: TYDCPKRBTXNWQM-UHFFFAOYSA-N
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Description

N-((4-Methyl-5-oxo-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)benzamide is a complex organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a benzamide group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Methyl-5-oxo-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-5-one with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Large-scale synthesis often employs continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-((4-Methyl-5-oxo-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or oxazoles.

Scientific Research Applications

N-((4-Methyl-5-oxo-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-Methyl-5-oxo-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Methyl-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]acetamide
  • N-[(4-Methyl-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]propionamide
  • N-[(4-Methyl-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]butyramide

Uniqueness

N-((4-Methyl-5-oxo-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)benzamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its benzamide group, in particular, allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

CAS No.

170384-39-1

Molecular Formula

C18H16N2O3

Molecular Weight

308.337

IUPAC Name

N-[(4-methyl-5-oxo-2-phenyl-1,3-oxazol-4-yl)methyl]benzamide

InChI

InChI=1S/C18H16N2O3/c1-18(12-19-15(21)13-8-4-2-5-9-13)17(22)23-16(20-18)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,19,21)

InChI Key

TYDCPKRBTXNWQM-UHFFFAOYSA-N

SMILES

CC1(C(=O)OC(=N1)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3

Synonyms

Benzamide, N-[(4,5-dihydro-4-methyl-5-oxo-2-phenyl-4-oxazolyl)methyl]-

Origin of Product

United States

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